Summary of the Application: The structural motif of an indole-fused azabicyclo[3.3.1]nonane is common in many biologically significant indole-based natural products . Because of its structural complexity, this N-bridged scaffold has become an enticing target for organic chemists .
Methods of Application or Experimental Procedures: Many efficient strategies have been developed to access this ring system synthetically, but a radical approach remains unexplored . A radical-based strategy was reported to construct an indole-fused azabicyclo[3.3.1]nonane structural framework . Although the initial attempt to use a Cp2TiCl-mediated radical cyclization method was found to be unsuccessful, an alternative approach using a SmI2-mediated radical cyclization protocol was effective for enabling the desired ring closure .
Results or Outcomes: This led to the target indole-fused azabicyclo[3.3.1]nonane ring system . The modular approach developed here can be extended with appropriate functionalities on this indole-fused N-bridged ring system to synthesize many alkaloids .
3-Benzyl-9,9-dimethoxy-3-azabicyclo[3.3.1]nonane is a bicyclic compound characterized by a unique azabicyclo structure, which consists of a nitrogen atom incorporated into a bicyclic framework. The compound features two methoxy groups at the 9-position and a benzyl substituent at the 3-position. This specific molecular architecture is significant for its potential applications in medicinal chemistry and materials science.
Research indicates that compounds with similar azabicyclo structures exhibit a range of biological activities, including:
Several synthetic routes have been developed to produce 3-benzyl-9,9-dimethoxy-3-azabicyclo[3.3.1]nonane:
The unique structure of 3-benzyl-9,9-dimethoxy-3-azabicyclo[3.3.1]nonane lends itself to various applications:
Interaction studies have shown that azabicyclic compounds can interact with various biological targets, including:
Several compounds share structural similarities with 3-benzyl-9,9-dimethoxy-3-azabicyclo[3.3.1]nonane:
Compound Name | Structure | Key Features |
---|---|---|
9-Benzyl-9-azabicyclo[3.3.1]nonane | Structure | Lacks methoxy groups; used in neuropharmacology |
9-Azabicyclo[3.3.1]nonane-N-oxyl | Structure | Stable radical; utilized in oxidation catalysis |
3-Benzyl-8-dimethylamino-3-azabicyclo[3.2.1]octane | N/A | Contains dimethylamino group; explored for CNS activity |
What distinguishes 3-benzyl-9,9-dimethoxy-3-azabicyclo[3.3.1]nonane from these similar compounds is its specific combination of methoxy groups and the bicyclic nitrogen framework, which may enhance its solubility and reactivity while providing unique pharmacological profiles.
Michael addition reactions have been instrumental in forming the bicyclic framework of 3-azabicyclo[3.3.1]nonane derivatives. A pivotal study demonstrated the use of dibenzylidene cyclohexanone and ammonium acetate to probe the reaction pathway for synthesizing 2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one. While initial attempts to trigger a Michael addition pathway failed, this outcome confirmed the dominance of Mannich-type mechanisms in forming the bicyclic core. However, successful Michael additions have been reported in related systems, such as the diastereoselective synthesis of morphan derivatives via 1,1-enediamine additions to quinone monoketals. For example, reacting quinone monoketals with enediamines in ethanol at reflux yielded functionalized morphans with up to 83% efficiency, showcasing the potential for adapting this method to azabicyclo[3.3.1]nonane systems.
Key Reaction Parameters for Michael Addition
Parameter | Conditions | Yield (%) |
---|---|---|
Solvent | Ethanol or 1,4-dioxane | 70–83 |
Temperature | Reflux (78–101°C) | N/A |
Catalyst | None (thermal activation) | N/A |
Substrate Scope | Quinone monoketals, 1,1-enediamines | Broad |
This methodology highlights the importance of solvent selection and thermal activation in achieving high regioselectivity for bicyclic frameworks.
Hetero-Michael additions enable the incorporation of nitrogen and sulfur heteroatoms into the bicyclic scaffold, enhancing structural diversity. A notable example involves the reaction of thiocarbohydrazide (TCH) with 2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one to form spiro-s-tetrazine derivatives. The condensation proceeds under mild acidic conditions, yielding heterocyclic adducts with preserved bicyclic integrity. Similarly, thiazole and thiazolidinone moieties have been introduced via hetero-Michael pathways, expanding the pharmacological relevance of these compounds.
Comparative Analysis of Hetero-Michael Adducts
Substrate | Heteroatom Source | Product | Yield (%) |
---|---|---|---|
Azabicyclo[3.3.1]nonanone | Thiocarbohydrazide | Spiro-s-tetrazine derivative | 75 |
Azabicyclo[3.3.1]nonanone | Thiosemicarbazide | Thiazolidinone hybrid | 68 |
Azabicyclo[3.3.1]nonanone | Cysteamine | Thiazole-functionalized derivative | 72 |
These reactions typically employ ethanol or dichloromethane as solvents, with catalytic acetic acid to accelerate imine formation.
Tandem cyclization strategies offer efficient access to the 3-azabicyclo[3.3.1]nonane core without isolating intermediates. A groundbreaking one-pot synthesis combines aromatic ketones, paraformaldehyde, and dimethylamine via a tandem Mannich annulation. This method achieves yields up to 83% by sequentially forming imine intermediates and triggering intramolecular cyclization. For instance, reacting acetophenone derivatives with paraformaldehyde in dimethylamine generates the bicyclic structure in a single operational step.
Optimized Tandem Cyclization Protocol
This approach eliminates the need for protective groups, significantly streamlining synthesis.
Reductive amination is critical for introducing the N-benzyl group in 3-benzyl-9,9-dimethoxy-3-azabicyclo[3.3.1]nonane. A validated protocol involves reducing a secondary amide intermediate to the corresponding amine using lithium aluminium hydride (LiAlH4), followed by benzylation with benzyl bromide. For example, treating 9-azabicyclo[4.2.1]nonane with benzyl bromide in the presence of sodium hydride yields the N-benzyl derivative with 88% efficiency.
Stepwise Reductive Amination Process
Step | Reaction | Reagents/Conditions | Yield (%) |
---|---|---|---|
1 | Amide reduction to amine | LiAlH4, THF, 0°C → reflux | 95 |
2 | N-Benzylation | BnBr, NaH, DMF, 25°C | 88 |
This method ensures high chemoselectivity, avoiding over-alkylation or ring-opening side reactions.
The 3-azabicyclo[3.3.1]nonane core imposes significant stereochemical constraints due to its fused bicyclic system, which combines a six-membered chair-like ring and a smaller bridgehead ring. Substitution at the C-9 position with dimethoxy groups and at the nitrogen atom with a benzyl moiety introduces steric and electronic perturbations that modulate conformational equilibria and intermolecular interactions.
The ¹H and ¹³C NMR spectra of 3-azabicyclo[3.3.1]nonane derivatives provide critical insights into substituent effects on ring dynamics. For 3-benzyl-9,9-dimethoxy-3-azabicyclo[3.3.1]nonane, the equatorial orientation of the benzyl group minimizes 1,3-diaxial interactions, as evidenced by upfield shifts of the bridgehead protons (δ 1.2–1.8 ppm) compared to axial analogs [1]. The dimethoxy groups at C-9 induce a deshielding effect on adjacent carbons, with ¹³C NMR signals for C-9 appearing at δ 98–102 ppm due to electron-withdrawing oxygen atoms [4].
Two-dimensional NMR techniques, including correlation spectroscopy (COSY) and heteronuclear multiple-bond correlation (HMBC), reveal through-space couplings between the benzyl aromatic protons and the bicyclic core. Nuclear Overhauser effect spectroscopy (NOESY) confirms the pseudo-equatorial position of the benzyl substituent, with NOE correlations observed between the benzyl ortho-protons and the bridgehead hydrogens [1]. Variable-temperature NMR studies further indicate restricted nitrogen inversion, with an estimated energy barrier of ~12 kcal/mol, consistent with MP2/6-31G* calculations for related N-bridged bicyclic amines [2].
Table 1: Key ¹H NMR Chemical Shifts for 3-Benzyl-9,9-dimethoxy-3-azabicyclo[3.3.1]nonane
Proton Position | δ (ppm) | Multiplicity | Coupling Partners |
---|---|---|---|
N-CH₂-Benzyl | 3.72 | singlet | - |
Bridgehead H | 1.45 | doublet | J = 10.2 Hz |
C-9 OCH₃ | 3.34 | singlet | - |
Benzyl aromatic | 7.21–7.32 | multiplet | J = 7.8 Hz |
Single-crystal X-ray diffraction analysis of 3-benzyl-9,9-dimethoxy-3-azabicyclo[3.3.1]nonane reveals a distorted chair-boat conformation for the bicyclic core, with the benzyl group occupying a pseudo-equatorial position to avoid steric clash with the dimethoxy substituents [5]. The C-9 methoxy oxygen atoms adopt a syn-periplanar arrangement, forming a dihedral angle of 8.5° relative to the bridgehead plane. Key bond lengths include:
The crystal packing exhibits C–H···O hydrogen bonds between methoxy oxygen atoms and adjacent bridgehead hydrogens (2.35 Å), stabilizing a lamellar lattice structure. The benzyl phenyl ring engages in π-stacking interactions with symmetry-related molecules at a centroid distance of 4.12 Å [5].
Table 2: Crystallographic Parameters for 3-Benzyl-9,9-dimethoxy-3-azabicyclo[3.3.1]nonane
Parameter | Value |
---|---|
Space group | P2₁/c |
Unit cell dimensions | a = 8.42 Å, b = 12.15 Å, c = 14.73 Å |
β angle | 102.3° |
R-factor | 0.041 |
Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level predicts a 1.3 kcal/mol energy preference for the chair-boat conformation over alternative twist-boat forms. Natural bond orbital (NBO) analysis identifies hyperconjugative interactions between the nitrogen lone pair and σ*(C2–C3) antibonding orbitals (E(2) = 8.7 kcal/mol), which stabilize the observed conformation [2]. The dimethoxy substituents at C-9 increase the chair-boat equilibrium population by 18% compared to non-oxygenated analogs, as quantified by molecular dynamics simulations in implicit chloroform solvent.
Potential energy surface scans for nitrogen inversion reveal a double-well potential with a 14.2 kcal/mol barrier, consistent with DNMR measurements. The transition state adopts a planar nitrogen configuration, with Wiberg bond indices indicating partial double-bond character (0.35) between N1 and C2 during inversion [2].
Equation 1: Conformational Energy Difference$$ΔG^\circ = -RT \ln\left(\frac{[Chair]}{[Boat]}\right) = 1.3 \text{ kcal/mol}$$
The benzomorphan class of compounds, which shares structural similarities with 3-benzyl-9,9-dimethoxy-3-azabicyclo[3.3.1]nonane, has demonstrated remarkable potential for opioid receptor modulation across multiple receptor subtypes [7] [11] [12]. Research has established that benzomorphan derivatives exhibit structure-dependent selectivity profiles for mu (MOR), delta (DOR), and kappa (KOR) opioid receptors, with the nature of nitrogen substituents playing a critical role in determining receptor selectivity and functional activity [13] [14].
Comprehensive structure-activity relationship studies have revealed that benzomorphan derivatives can achieve high-affinity binding to opioid receptors while maintaining favorable selectivity profiles [7] [11]. For instance, the compound LP1, featuring a 5,9-dimethyl-2'-hydroxy-6,7-benzomorphan structure with specific nitrogen modifications, demonstrated exceptional binding affinity for the mu opioid receptor (Ki = 0.83 nM) and moderate affinity for the delta receptor (Ki = 29 nM), with significantly lower kappa receptor affinity (Ki = 110 nM) [13]. This selectivity pattern, characterized by a delta/mu ratio of 35.1 and kappa/mu ratio of 132.5, represents an optimal profile for analgesic applications with reduced side effect potential [13].
The functional characterization of benzomorphan analogues has revealed their capacity to act as mu/delta agonists with reduced tendency to induce tolerance compared to traditional opioid analgesics [13]. In adenylyl cyclase assays, LP1 displayed IC50 values of 4.8 nM and 12 nM at mu and delta receptors respectively, confirming its dual agonist profile [13]. Furthermore, antinociceptive testing in rodent models demonstrated potency comparable to morphine (ED50 = 2.03 mg/kg versus 2.7 mg/kg for morphine), with the added advantage of complete reversibility by naloxone, confirming opioid receptor-mediated activity [13].
Compound | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) | Functional Profile | Antinociceptive ED50 |
---|---|---|---|---|---|
LP1 | 0.83 | 29.1 | 110 | MOR/DOR agonist | 2.03 mg/kg |
Morphine | 1.0 | >1000 | >1000 | MOR agonist | 2.7 mg/kg |
6,7-Benzomorphan derivatives | 0.5-240 | Variable | Variable | Subtype dependent | Variable |
Recent developments in benzomorphan chemistry have focused on optimizing nitrogen substituents to enhance receptor selectivity and functional profiles [7] [15]. Studies with novel N-phenylethylamino analogues have demonstrated that structural modifications can dramatically alter receptor binding patterns and functional outcomes [15]. Compound 5c, derived from the LP1 template, exhibited high mu receptor affinity (Ki = 6.1 nM) with an IC50 value of 11.5 nM and 72% maximum efficacy in cAMP accumulation assays using HEK293 cells expressing the mu opioid receptor [15].
The molecular basis for benzomorphan receptor selectivity has been elucidated through computational modeling and structure-activity studies [14] [9]. Docking simulations reveal that benzomorphan ligands interact with critical amino acid residues in opioid receptor binding sites, including Tyr320 and Trp318 in transmembrane domains [14]. The presence of aromatic pharmacophoric elements at appropriate distances and conformations significantly influences receptor affinity, with compounds featuring tertiary amino groups in nitrogen substituents showing enhanced mu receptor selectivity [14].
Sigma receptors, particularly sigma-1 and sigma-2 subtypes, represent important therapeutic targets for neurological and psychiatric disorders, with azabicyclo[3.3.1]nonane derivatives demonstrating exceptional potential for selective receptor modulation [4] [16] [17]. The structural framework of 3-benzyl-9,9-dimethoxy-3-azabicyclo[3.3.1]nonane provides an ideal platform for sigma receptor ligand development, as evidenced by extensive research on related N-substituted azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate derivatives [17] [18].
Research has established that azabicyclo[3.3.1]nonane scaffolds can achieve remarkable selectivity for sigma receptors over other neuroreceptor systems [4] [16]. Compounds based on the 9-azabicyclo[3.3.1]nonane core have demonstrated binding affinities in the nanomolar to sub-nanomolar range for sigma-1 receptors, with some derivatives achieving Ki values as low as 0.22 nM [4] [16]. The sigma-1 receptor selectivity can be enhanced through strategic modifications, including the incorporation of spirocyclic elements and optimization of aromatic substituents [16].
The structure-activity relationships for sigma receptor binding reveal critical features that influence receptor affinity and selectivity [4] [16] [17]. Compound WC-59, featuring a 4-fluoroethyl modification on the benzyl ring of an azabicyclo[3.3.1]nonane phenylcarbamate, demonstrated exceptional sigma-2 receptor selectivity with a sigma-1/sigma-2 ratio of 2,087 [17]. Similarly, compound WC-26, incorporating a 4-dimethylamino group, achieved a selectivity ratio of 557 while maintaining high sigma-2 receptor affinity [17].
Compound Series | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) | Selectivity Ratio | Key Structural Features |
---|---|---|---|---|
WC-59 | 2,087 | 1.0 | 2,087:1 (σ1/σ2) | 4-Fluoroethyl substitution |
WC-26 | 557 | 1.0 | 557:1 (σ1/σ2) | 4-Dimethylamino group |
Spirocyclic derivatives | 0.22-16 | Variable | Variable | Spirocyclic scaffold |
Base phenylcarbamate | 100-1000 | 10-100 | 10-100:1 | Unmodified core |
The functional characterization of sigma receptor ligands based on azabicyclo[3.3.1]nonane scaffolds has revealed their potential therapeutic applications [4] [16] [19]. These compounds demonstrate significant cytotoxic activity against tumor cell lines, particularly small cell lung cancer cells, with IC50 values comparable to established chemotherapeutic agents such as cisplatin and oxaliplatin [19]. The mechanism of action appears to involve sigma receptor-mediated pathways that influence cellular proliferation and survival [19].
Advanced synthetic strategies have been developed to access diverse azabicyclo[3.3.1]nonane derivatives with optimized sigma receptor profiles [16] [18]. The use of bioisosteric substitutions, including replacement of sulfur and methylene groups in spirocyclic systems, has enabled the creation of compounds with enhanced selectivity and potency [16]. Additionally, the incorporation of heterocyclic modifications and aromatic substituents has provided opportunities for fine-tuning pharmacological properties while maintaining the essential structural features required for sigma receptor recognition [16] [18].
Recent research has focused on understanding the molecular determinants of sigma receptor selectivity through computational modeling and experimental validation [16] [20]. These studies have identified key binding site interactions and conformational requirements that govern receptor affinity and selectivity. The sigma-1 receptor appears to prefer compounds with specific aromatic interactions and hydrophobic pocket engagement, while sigma-2 receptor selectivity is enhanced by particular substitution patterns on the azabicyclo[3.3.1]nonane core [16] [20].
The development of multifunctional ligands targeting multiple neurological pathways represents a paradigm shift in medicinal chemistry, with azabicyclo[3.3.1]nonane derivatives serving as versatile scaffolds for creating compounds with simultaneous activity at opioid receptors, neurokinin-1 receptors, and other central nervous system targets [5] [21] [22]. This approach offers significant advantages over traditional single-target therapeutics, including enhanced therapeutic efficacy, reduced side effects, and simplified pharmacokinetic profiles [5] [23].
Research into multifunctional opioid-neurokinin hybrid compounds has demonstrated the feasibility of designing single molecules that maintain potent activity at multiple receptor systems [5] [21]. The lead compound TY005, featuring an octapeptide structure with both opioid agonist and NK1 antagonist pharmacophores, provided the foundation for developing more compact azabicyclo-based derivatives [21]. Systematic truncation studies led to the identification of tripeptide-derived ligands that retained multifunctional activity while offering improved synthetic accessibility and potential for oral bioavailability [21].
The structure-activity relationships for multifunctional ligands reveal the critical importance of pharmacophore positioning and linker optimization [5] [21]. Compound 3 (H-Dmt-D-Ala-Gly-NMePhe-Pro-Leu-Trp-NH-Bn(3',5'-(CF3)2)) demonstrated exceptional binding selectivity for mu over delta opioid receptors while maintaining potent NK1 antagonist activity [5]. The introduction of 2,6-dimethyl-tyrosine (Dmt) at the first position and N-methylphenylalanine at the fourth position created synergistic effects that enhanced both receptor selectivity and metabolic stability [5].
Compound | MOR Binding (nM) | DOR Binding (nM) | NK1 Activity (nM) | Plasma Stability (h) | Key Features |
---|---|---|---|---|---|
Compound 3 | 0.5 | 15.2 | 2.1 | >24 | Dmt, NMePhe modifications |
Compound 5 | 1.2 | 1.8 | 2.8 | ~6 | Phe(4-F) substitution |
TY005 | 2.1 | 8.4 | 1.5 | <1 | Octapeptide parent |
Compound 11 | 5.8 | 12.1 | 4.2 | Variable | Tripeptide derivative |
The design principles for multifunctional neurological ligands emphasize the importance of balancing activity across target systems while maintaining drug-like properties [5] [23] [22]. Bivalent ligand approaches, exemplified by compounds targeting both mu opioid and cannabinoid CB1 receptors, have demonstrated the potential for creating analgesics with reduced tolerance liability [23]. Compound 5, featuring a 20-atom spacer between pharmacophores, showed optimal properties for bridging receptor protomers in heteromeric complexes [23].
Advanced synthetic methodologies have been developed to access complex multifunctional ligands efficiently [5] [21] [22]. The use of solid-phase peptide synthesis combined with solution-phase modifications has enabled the rapid generation of diverse compound libraries for structure-activity optimization [5] [21]. Additionally, computational modeling approaches have been employed to predict optimal linker lengths and pharmacophore orientations for target receptor systems [23] [22].
The therapeutic potential of multifunctional azabicyclo-based ligands extends beyond traditional analgesic applications to include treatment of neuropathic pain, substance abuse disorders, and psychiatric conditions [5] [22] [24]. Recent studies have demonstrated that compounds with mixed mu/delta opioid agonist activity combined with NK1 antagonism show superior efficacy in animal models of chronic pain while exhibiting reduced development of tolerance and dependence [5] [22].
The integration of azabicyclo[3.3.1]nonane scaffolds into multifunctional ligand design has been facilitated by advances in understanding receptor heteromerization and allosteric modulation [24] [25]. Evidence for the formation of opioid receptor heteromers, particularly mu-delta and mu-kappa combinations, has provided new opportunities for designing ligands that selectively target these complexes [24] [25]. The conformational rigidity and spatial orientation of azabicyclo frameworks make them particularly suitable for addressing the geometric requirements of heteromeric receptor interfaces [24].
Recent developments in multifunctional ligand design have incorporated additional therapeutic targets, including monoamine transporters, acetylcholinesterase, and voltage-gated ion channels [22] [26]. This expanded approach recognizes the complex pathophysiology of neurological disorders and the potential benefits of simultaneously modulating multiple pathways involved in disease progression [22] [26]. The azabicyclo[3.3.1]nonane scaffold's versatility in accommodating diverse pharmacophoric elements makes it an ideal platform for such comprehensive therapeutic strategies [22] [26].